molecular formula C14H13N3O2 B12554757 5-Methoxy-N-phenyl-4-[(prop-2-yn-1-yl)oxy]pyrimidin-2-amine CAS No. 142384-11-0

5-Methoxy-N-phenyl-4-[(prop-2-yn-1-yl)oxy]pyrimidin-2-amine

Cat. No.: B12554757
CAS No.: 142384-11-0
M. Wt: 255.27 g/mol
InChI Key: DVJPYPASXIZGKO-UHFFFAOYSA-N
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Description

5-Methoxy-N-phenyl-4-[(prop-2-yn-1-yl)oxy]pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with methoxy, phenyl, and prop-2-yn-1-yloxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-N-phenyl-4-[(prop-2-yn-1-yl)oxy]pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between appropriate amidines and β-dicarbonyl compounds.

    Introduction of the Methoxy Group: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Phenyl Substitution: The phenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Prop-2-yn-1-yloxy Substitution: The prop-2-yn-1-yloxy group is introduced through an etherification reaction using propargyl alcohol and a suitable base

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-N-phenyl-4-[(prop-2-yn-1-yl)oxy]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methoxy-N-phenyl-4-[(prop-2-yn-1-yl)oxy]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-N-phenyl-4-[(prop-2-yn-1-yl)oxy]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-N-phenyl-4-[(prop-2-yn-1-yl)oxy]pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

142384-11-0

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

5-methoxy-N-phenyl-4-prop-2-ynoxypyrimidin-2-amine

InChI

InChI=1S/C14H13N3O2/c1-3-9-19-13-12(18-2)10-15-14(17-13)16-11-7-5-4-6-8-11/h1,4-8,10H,9H2,2H3,(H,15,16,17)

InChI Key

DVJPYPASXIZGKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1OCC#C)NC2=CC=CC=C2

Origin of Product

United States

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